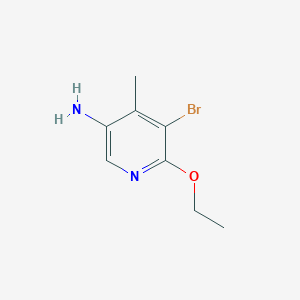
5-Bromo-6-ethoxy-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-ethoxy-4-methylpyridin-3-amine: is a chemical compound with the following structure:
C8H11BrN2O
It belongs to the pyridine family and contains bromine, ethoxy, and methyl functional groups
Preparation Methods
Synthetic Routes:: The synthesis of 5-Bromo-6-ethoxy-4-methylpyridin-3-amine involves Suzuki cross-coupling reactions. Specifically, it can be prepared via the reaction of 5-bromo-2-methylpyridin-3-amine 5-bromo-4-methylpyridin-3-amine ) with arylboronic acids. The reaction proceeds under palladium catalysis, resulting in the formation of the desired compound.
Reaction Conditions::- Reactant: 5-bromo-2-methylpyridin-3-amine
- Catalyst: Palladium
- Reaction Type: Suzuki cross-coupling
- Yield: Moderate to good
Chemical Reactions Analysis
5-Bromo-6-ethoxy-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form other functional groups.
Reduction: Reduction reactions can modify its structure.
Substitution: The bromine atom can be replaced by other substituents.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include derivatives with altered functional groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Chemical Biology: It serves as a valuable tool for studying cellular processes.
Industry: It may be used in the synthesis of other compounds or as an intermediate in industrial processes.
Mechanism of Action
The exact mechanism by which 5-Bromo-6-ethoxy-4-methylpyridin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While there are related pyridine derivatives, the uniqueness of 5-Bromo-6-ethoxy-4-methylpyridin-3-amine lies in its specific combination of substituents. Similar compounds include 5-bromo-2-methylpyridin-3-amine and 5-bromo-6-chloro-4-methylpyridin-3-amine .
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-6-ethoxy-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-3-12-8-7(9)5(2)6(10)4-11-8/h4H,3,10H2,1-2H3 |
InChI Key |
ZJKDUALZLWVDJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
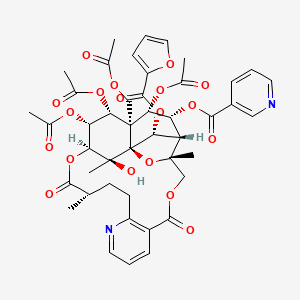
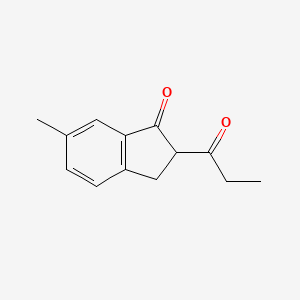
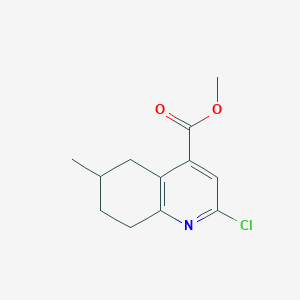





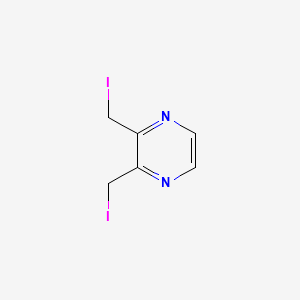
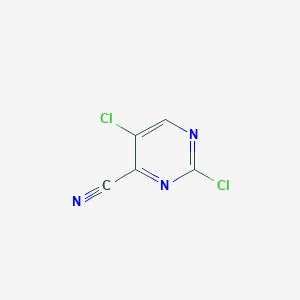

![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

